molecular formula C12H10F2N2O2 B607084 Dfhbi

Dfhbi

Cat. No.: B607084
M. Wt: 252.22 g/mol
InChI Key: ZDDIJYXDUBFLID-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-4-hydroxybenzylidene imidazolinone is a synthetic fluorophore used in various biochemical studies. It is a synthetic analog of the green fluorescent protein fluorophore. The benzene ring of 3,5-Difluoro-4-hydroxybenzylidene imidazolinone can freely rotate around the single bond, but when it is fixed in a planar conformation, it fluoresces .

Mechanism of Action

Target of Action

The primary target of 3,5-Difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) is the RNA aptamer known as Spinach . Spinach is a 97-nucleotide RNA selected in vitro to bind to this compound . The binding of this compound to Spinach or its derivatives such as Spinach2 and Broccoli aptamers activates the fluorescence of this compound .

Mode of Action

The benzene ring of this compound can freely rotate around the single bond, but when it is fixed in a planar conformation, this compound fluoresces . This fluorescence is activated upon binding to the Spinach aptamer . The cocrystal structure of Spinach bound to this compound revealed that Spinach activates this compound by immobilizing it between a base triple, a G-quadruplex, and an unpaired G .

Biochemical Pathways

The fluorescence activation of this compound by the Spinach aptamer has led to the development of a variety of fluorogenic RNA systems that enable genetic encoding of living cells . These systems have been used to visualize RNAs in live cells by fluorescence microscopy , leading to new biological insights . Also, Spinach fusions have been used to engineer live-cell fluorescent reporters for small molecules , enabling real-time imaging of the intracellular concentrations of metabolites .

Pharmacokinetics

It is known that this compound is cell permeable and noncytotoxic . Its fluorescence is activated selectively by its cognate RNAs , suggesting that it can be taken up by cells and interact with its target aptamers within the cellular environment.

Result of Action

The result of this compound’s action is the production of fluorescence when it is bound to the Spinach aptamer or its derivatives . This fluorescence is comparable to that of Green Fluorescent Protein (GFP), making this compound a useful tool for imaging RNAs in living cells .

Action Environment

The action of this compound is influenced by its environment. For instance, the fluorescence of this compound is activated when it is in a planar conformation, which occurs upon binding to the Spinach aptamer . Furthermore, the fluorescence of this compound is enhanced in the cellular environment, where it can interact with its target aptamers .

Biochemical Analysis

Biochemical Properties

DFHBI is an imidazolinone fluorophore that becomes fluorescent upon binding to an RNA aptamer . The benzene ring of this compound can freely rotate around the single bond, but when it is fixed in a planar conformation, this compound fluoresces . It binds to RNA aptamers such as Spinach, Spinach2, iSpinach, and Broccoli, causing specific fluorescence and lower background fluorescence .

Cellular Effects

This compound is non-toxic and membrane-permeable, making it suitable for live-cell imaging . When bound to its cognate RNAs, it exhibits fluorescence comparable to that of GFP . This property has been exploited to visualize RNAs in live cells by fluorescence microscopy .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with RNA aptamers. This compound is non-fluorescent in isolation, but it exhibits fluorescence when it binds to RNA aptamers like Spinach2 or Broccoli . The fluorescence activation is due to the immobilization of this compound between a base triple, a G-quadruplex, and an unpaired G in the RNA structure .

Temporal Effects in Laboratory Settings

This compound is very stable in phase I metabolic system but can be readily converted to its O-glucuronide by mammalian UDP-glucuronosyltransferases (UGTs) in the presence of UDPGA . The fluorescence lifetime of bound this compound is slightly shorter at higher concentrations of this compound .

Metabolic Pathways

This compound undergoes O-glucuronidation as its main metabolic pathway in mammals, with UGT1A1 playing a crucial role in this process in the human body .

Transport and Distribution

This compound is a cell membrane-permeable molecule, allowing it to be transported and distributed within cells

Subcellular Localization

The subcellular localization of this compound is largely dependent on the RNA aptamers to which it binds. For instance, when this compound binds to RNA aptamers that are localized to specific subcellular compartments, it can be visualized in those compartments

Preparation Methods

3,5-Difluoro-4-hydroxybenzylidene imidazolinone is synthesized through a multi-step process. The synthesis begins with the preparation of 4-hydroxy-3,5-difluorobenzaldehyde, which is then reacted with 1,2-dimethylimidazole under specific conditions to form the final product . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.

Chemical Reactions Analysis

3,5-Difluoro-4-hydroxybenzylidene imidazolinone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Difluoro-4-hydroxybenzylidene imidazolinone has numerous scientific research applications:

    Chemistry: It is used as a fluorescent probe in various chemical assays.

    Biology: It is employed in live-cell imaging to visualize RNA and other biomolecules.

    Medicine: It is used in the development of diagnostic tools and therapeutic agents.

    Industry: It is utilized in the production of fluorescent dyes and sensors.

Comparison with Similar Compounds

3,5-Difluoro-4-hydroxybenzylidene imidazolinone is unique due to its high fluorescence intensity and specificity when bound to RNA aptamers. Similar compounds include:

These compounds share similar binding affinities and fluorescence properties but differ in their structural and functional characteristics.

Properties

IUPAC Name

(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2,3-dimethylimidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c1-6-15-10(12(18)16(6)2)5-7-3-8(13)11(17)9(14)4-7/h3-5,17H,1-2H3/b10-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDIJYXDUBFLID-YHYXMXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N/C(=C\C2=CC(=C(C(=C2)F)O)F)/C(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.